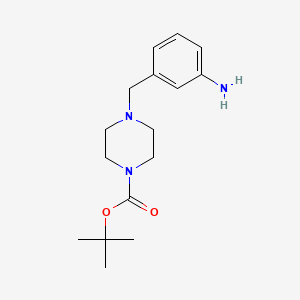

tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate

描述

Molecular Architecture and IUPAC Nomenclature

The compound this compound exhibits a complex molecular architecture that integrates multiple functional domains within a single chemical entity. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate. This systematic name accurately reflects the hierarchical organization of functional groups present within the molecular structure.

The molecular formula C₁₆H₂₅N₃O₂ indicates the presence of sixteen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 291.39 grams per mole. The structural framework consists of a central piperazine ring system that serves as the core heterocyclic unit, with two distinct substituent groups attached at the nitrogen positions. The first substituent is a 3-aminobenzyl group connected through a methylene bridge, while the second substituent is a tert-butyl carboxylate protecting group.

The Chemical Abstracts Service registry number 361345-40-6 uniquely identifies this compound in chemical databases and literature. Alternative nomenclature variations include 1-Boc-4-(3-Aminobenzyl)piperazine and 3-(4-Boc-piperazin-1-yl-methyl)aniline, which emphasize different structural perspectives of the same molecular entity. The compound is also referenced in scientific literature using the designation MFCD06658979, which corresponds to its entry in the MDL Information Systems chemical database.

The stereochemical analysis reveals that the piperazine ring adopts a chair conformation in its most stable state, consistent with six-membered saturated heterocycles. The tert-butyl carboxylate group functions as a protecting group for one of the piperazine nitrogen atoms, allowing for selective chemical modifications at the other nitrogen position. The aminobenzyl substituent introduces aromatic character to the molecule and provides additional sites for chemical reactivity through the primary amine functional group.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound provide essential insights into its three-dimensional molecular arrangement and solid-state packing behavior. Although specific single-crystal X-ray diffraction data for this exact compound was not directly available in the search results, related piperazine-carboxylate derivatives have been extensively studied, providing valuable comparative information for understanding conformational preferences.

Related crystallographic studies of similar tert-butyl piperazine carboxylate compounds demonstrate that these molecules typically adopt extended conformations in the solid state. The piperazine ring consistently maintains a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The tert-butyl carboxylate group extends away from the piperazine core, minimizing steric interactions and optimizing molecular packing efficiency.

Conformational analysis of the 3-aminobenzyl substituent reveals significant flexibility around the methylene bridge connecting the aromatic ring to the piperazine nitrogen. This rotational freedom allows the molecule to adopt multiple conformational states in solution, though specific conformers may be stabilized in the crystalline environment through intermolecular interactions. The aromatic ring of the aminobenzyl group can orient in various positions relative to the piperazine plane, influencing both molecular shape and potential interaction sites.

Molecular packing studies of related compounds indicate that hydrogen bonding interactions play crucial roles in determining crystal structure organization. The primary amine group on the benzyl substituent serves as both hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen bonding networks in the solid state. The carbonyl oxygen of the carboxylate protecting group also participates in hydrogen bonding interactions, contributing to overall crystal stability.

Temperature-dependent conformational behavior has been observed in similar piperazine derivatives, where increasing thermal energy promotes conformational interconversion between different rotational states around flexible bonds. This dynamic behavior is particularly relevant for the methylene bridge connecting the aromatic substituent to the piperazine ring, where rotation barriers are typically low enough to permit rapid conformational exchange at room temperature.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound provides detailed information about its electronic structure, molecular dynamics, and structural confirmation. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming molecular structure and assessing conformational behavior in solution.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure. The tert-butyl protecting group appears as a sharp singlet around 1.45 parts per million, integrating for nine protons and confirming the presence of the three equivalent methyl groups. The piperazine ring protons typically appear as complex multiplets in the 2.3-3.5 parts per million region, with distinct patterns for the protons adjacent to the carboxylate-protected nitrogen versus those adjacent to the benzyl-substituted nitrogen.

The aminobenzyl substituent produces characteristic aromatic proton signals in the 6.5-7.5 parts per million region, with coupling patterns consistent with meta-substitution on the benzene ring. The methylene bridge connecting the aromatic ring to the piperazine nitrogen appears as a singlet around 3.4 parts per million, integrating for two protons. The primary amine protons typically appear as a broad signal around 3.8-5.0 parts per million, though this signal may be exchangeable and variable depending on solution conditions and temperature.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylate group appearing around 155 parts per million. The tert-butyl carbon signals are typically well-resolved, with the quaternary carbon around 79 parts per million and the methyl carbons around 28 parts per million. The aromatic carbons appear in the expected range of 110-150 parts per million, with the aminobenzyl methylene carbon appearing around 62 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 292 (M+H⁺), consistent with the proposed molecular formula. Fragmentation patterns typically show loss of the tert-butyl group (mass 57), loss of the carboxylate protecting group (mass 101), and characteristic fragmentation of the aminobenzyl substituent. High-resolution mass spectrometry provides precise mass measurements that confirm elemental composition within acceptable error limits.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches provide valuable theoretical insights into the electronic structure, conformational preferences, and dynamic behavior of this compound. Density functional theory calculations enable detailed analysis of molecular orbital distributions, electronic charge density, and thermodynamic properties that complement experimental observations.

Molecular modeling studies utilizing density functional theory methods with appropriate basis sets predict optimized geometries that closely match experimental crystallographic data for related compounds. The piperazine ring consistently adopts a chair conformation in theoretical calculations, with calculated bond lengths and angles falling within expected ranges for saturated heterocycles. The tert-butyl carboxylate group extends away from the piperazine core, minimizing steric repulsion and optimizing electronic delocalization.

Electronic structure calculations reveal significant contributions from nitrogen lone pair orbitals to the highest occupied molecular orbitals, consistent with the nucleophilic character of piperazine derivatives. The primary amine group on the benzyl substituent also contributes electron density to frontier molecular orbitals, influencing both chemical reactivity and potential interaction sites. The carbonyl group of the carboxylate protecting group participates in electronic delocalization, stabilizing the overall molecular structure.

Conformational analysis through systematic rotation around flexible bonds identifies multiple stable conformational states separated by relatively low energy barriers. The methylene bridge connecting the aromatic ring to the piperazine nitrogen exhibits the greatest conformational flexibility, with rotation barriers typically less than 10 kilocalories per mole. This low barrier enables rapid conformational interconversion at physiological temperatures, consistent with nuclear magnetic resonance observations of averaged signals.

Molecular dynamics simulations provide insights into solution-phase behavior and conformational dynamics over extended time scales. These calculations predict rapid interchange between different conformational states, with residence times in individual conformers typically on the nanosecond timescale. The solvation environment significantly influences conformational preferences, with polar solvents stabilizing extended conformations that maximize hydrogen bonding interactions with the amine and carboxylate functional groups.

Thermodynamic property predictions from computational chemistry include heat capacity, entropy, and free energy contributions from different conformational states. These calculations enable assessment of temperature-dependent behavior and provide theoretical foundations for understanding experimental observations of conformational dynamics and chemical reactivity patterns.

属性

IUPAC Name |

tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSINZNBWVJILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427802 | |

| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361345-40-6 | |

| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Alkylation of Boc-Piperazine

- Reactants :

- tert-Butyl piperazine-1-carboxylate

- 3-Nitrobenzyl bromide (or chloride)

- Conditions :

- Outcome :

- Forms tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate.

Step 2: Catalytic Hydrogenation

- Reactants :

- tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate

- Conditions :

- Outcome :

Data Table: Key Parameters

| Parameter | Step 1 (Alkylation) | Step 2 (Reduction) |

|---|---|---|

| Yield | 85–90% | 95% |

| Reaction Time | 12–24 hours | 1–2 hours |

| Catalyst | None | Pd/C (10%) |

| Temperature | 80–100°C | 50°C |

One-Pot Reductive Amination

This method combines alkylation and reduction in a single pot, optimizing efficiency.

- Reactants :

- tert-Butyl piperazine-1-carboxylate

- 3-Nitrobenzaldehyde

- Sodium cyanoborohydride (NaBH₃CN)

- Conditions :

- Outcome :

- Direct formation of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate via imine intermediate reduction.

Advantages:

Microwave-Assisted Coupling

For accelerated synthesis, microwave irradiation enhances reaction kinetics.

- Reactants :

- tert-Butyl piperazine-1-carboxylate

- 3-Aminobenzyl bromide

- Conditions :

- Outcome :

Photocatalytic Synthesis

A novel approach using visible-light catalysis (adapted from pyridine analogs).

- Reactants :

- tert-Butyl piperazine-1-carboxylate

- 3-Aminobenzyl chloride

- Conditions :

- Outcome :

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Two-Step Alkylation | 85–95% | 13–26 hrs | Medium | Moderate (Pd/C use) |

| One-Pot Reductive Amination | 88% | 12–24 hrs | Low | Low |

| Microwave-Assisted | 80–85% | <1 hr | High | Low |

| Photocatalytic | 90–95% | 10 hrs | Medium | Green (no heavy metals) |

Key Research Findings

- Catalyst Efficiency : Pd/C in hydrogenation offers near-quantitative yields but requires careful handling of hydrogen. Photocatalysis avoids heavy metals, aligning with green chemistry principles.

- Scalability : Microwave and flow reactor methods (e.g., H-Cube Pro®) enable gram-scale production with consistent results.

- Purity : Column chromatography or recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: The compound can be reduced using reducing agents such as or .

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Corresponding nitro or carbonyl derivatives.

Reduction: Corresponding amine or alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Chemistry: tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a building block for drugs targeting neurological and psychiatric disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

作用机制

The mechanism of action of tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

相似化合物的比较

Structural Variations and Implications

Physicochemical and Stability Considerations

- Electron-Withdrawing Groups (e.g., F, CN): The 5-fluoro analog () may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism.

Steric and Conformational Effects:

Stability in Biological Media:

- Compounds with ester or triazole groups (e.g., TOZ derivatives in ) degrade in simulated gastric fluid, whereas the tert-butyl carbamate group in the parent compound offers acid-labile protection without inherent instability .

生物活性

tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H25N3O2. It features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The piperazine moiety allows the compound to mimic natural ligands, facilitating binding to various biological targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to a range of pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity compared to non-cancerous cell lines . The selectivity index suggests that the compound preferentially affects cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study evaluated the compound's effects on MDA-MB-231 cells and found significant inhibition of cell growth with a strong selectivity for cancerous over non-cancerous cells .

- Molecular Docking Studies : Virtual screening and molecular docking studies have indicated that the compound binds effectively to targets involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

- Synthesis and Derivatives : Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications in the piperazine ring or substituents on the benzyl group have led to improved potency against specific cancer types .

Biological Activity Summary

| Activity Type | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 = 0.126 μM |

| Antimicrobial | Various Bacterial Strains | Effective against multiple strains |

Synthesis Conditions

| Reaction Type | Reagents Used | Yield |

|---|---|---|

| Reduction | Sodium borohydride | High yield in methanol |

| Substitution | Nucleophiles (e.g., alkyl halides) | Varied based on conditions |

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions starting from tert-butyl piperazine-1-carboxylate. A common approach involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate with a halogenated benzyl derivative (e.g., 3-aminobenzyl bromide) in polar aprotic solvents like 1,4-dioxane or DMF, using potassium carbonate (K₂CO₃) as a base at elevated temperatures (110°C for 12 hours) . Optimization includes adjusting stoichiometry, solvent choice, and reaction time. For instance, using excess amine derivatives and anhydrous conditions improves yield (up to 88.7% reported in similar syntheses) .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate?

- Methodology :

- Spectroscopy : ¹H and ¹³C NMR are critical for verifying functional groups and connectivity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the piperazine ring protons show splitting patterns between 2.5–3.5 ppm . IR spectroscopy confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹. LCMS provides molecular ion peaks (e.g., [M+H]+) for mass validation .

- Crystallography : Single-crystal X-ray diffraction resolves molecular conformation and intermolecular interactions. For instance, Hirshfeld surface analysis can quantify hydrogen bonding (e.g., N–H···O and C–H···N interactions) that stabilize crystal packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate?

- Methodology : Contradictions in NMR or LCMS data often arise from regiochemical ambiguities or stereoisomerism. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-proton and carbon-proton correlations .

- Use X-ray crystallography to unambiguously confirm stereochemistry and regiochemistry, as demonstrated in studies of N-Boc piperazine derivatives .

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies are employed to analyze the impact of substituents on the piperazine ring's reactivity and biological activity?

- Methodology :

- Functionalization : Introduce substituents (e.g., sulfonyl groups) via reactions with sulfonyl chlorides in the presence of pyridine. Monitor reaction progress via TLC or HPLC .

- Biological Evaluation : Test derivatives for enzyme inhibition (e.g., prolyl-hydroxylase) using in vitro assays. For example, measure IC₅₀ values to correlate substituent electronic effects with activity .

- Structure-Activity Relationship (SAR) : Use molecular docking to predict binding modes with target proteins (e.g., HIF prolyl-hydroxylase) and validate with mutagenesis studies .

Q. How does molecular packing in crystallographic studies influence the physicochemical properties of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate derivatives?

- Methodology :

- Analyze crystal structures to identify dominant intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, C–H···O interactions in tert-butyl derivatives create zig-zag packing, enhancing thermal stability .

- Correlate packing density (from X-ray data) with solubility and melting points. High-density packing often reduces solubility, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。